molecular formula C20H29N5O3 B15103029 Tert-butyl {1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperidin-4-yl}carbamate

Tert-butyl {1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperidin-4-yl}carbamate

Cat. No.: B15103029
M. Wt: 387.5 g/mol
InChI Key: YUWZOWQEQMFABL-UHFFFAOYSA-N
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Description

Tert-butyl {1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperidin-4-yl}carbamate is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazolopyridine moiety, makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

The synthesis of Tert-butyl {1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperidin-4-yl}carbamate involves multiple steps, starting with the preparation of the triazolopyridine core This core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditionsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Tert-butyl {1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperidin-4-yl}carbamate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl {1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperidin-4-yl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl {1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets in the body. The triazolopyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Tert-butyl {1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperidin-4-yl}carbamate can be compared with other triazolopyridine derivatives, such as:

    [1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds have a different ring fusion pattern, resulting in distinct chemical and biological properties.

    [1,2,4,5]triazaphosphepine derivatives:

Properties

Molecular Formula

C20H29N5O3

Molecular Weight

387.5 g/mol

IUPAC Name

tert-butyl N-[1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C20H29N5O3/c1-20(2,3)28-19(27)21-15-10-13-24(14-11-15)18(26)9-6-8-17-23-22-16-7-4-5-12-25(16)17/h4-5,7,12,15H,6,8-11,13-14H2,1-3H3,(H,21,27)

InChI Key

YUWZOWQEQMFABL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

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